Phentolamine Hydrochloride

Description

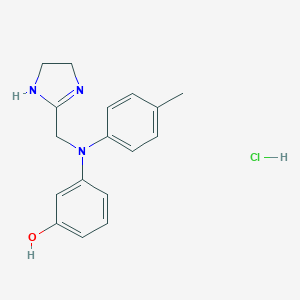

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJFGFQYKDAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50-60-2 (Parent) | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40223271 | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855923 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

73-05-2 | |

| Record name | Phentolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phentolamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phentolamine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phentolamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENTOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86DRW83R1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phentolamine Hydrochloride: A Technical Guide to its Alpha-Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of phentolamine hydrochloride for alpha-1 and alpha-2 adrenergic receptors. It includes quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways to support research and development in pharmacology and drug discovery.

Introduction to this compound

Phentolamine is a potent, reversible, and non-selective competitive antagonist of both alpha-1 (α₁) and alpha-2 (α₂) adrenergic receptors.[1][2] Its primary pharmacological action is vasodilation, resulting from the blockade of α₁-adrenergic receptors on vascular smooth muscle.[1][2][3] Phentolamine is utilized in the management of hypertensive crises, particularly those associated with pheochromocytoma, and as a diagnostic tool for this condition.[4][5] It is also used to reverse soft-tissue anesthesia and pharmacologically induced mydriasis.[1] The mechanism of action involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to alpha-adrenergic receptors.[3][5]

Alpha-1 Adrenergic Receptor Binding Affinity of Phentolamine

Phentolamine exhibits a high affinity for alpha-1 adrenergic receptor subtypes. The binding affinity is typically quantified using metrics such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Subtype | Species | Assay Type | Ligand | Kᵢ (nM) | pKᵢ | pA₂ | Reference |

| α₁ | Rat | Binding | [³H]prazosin | 32.36 | 7.49 | [6] | |

| α₁ₐ | Human | Binding | [³H]prazosin | 12 | 7.92 | [6] | |

| α₁ₐ | Rat | Functional | Norepinephrine | 7.90 ± 0.16 | [7] | ||

| α₁ₐ | Rat | Binding | [³H]prazosin | 9.8 ± 2.8 | [7] | ||

| α₁ | Rat | Binding | [³H]prazosin | 45 | 7.35 | [6] |

Alpha-2 Adrenergic Receptor Binding Affinity of Phentolamine

Phentolamine also demonstrates high-affinity binding to alpha-2 adrenergic receptor subtypes. Blockade of presynaptic α₂-receptors can inhibit the negative feedback mechanism for norepinephrine release, which may lead to an increase in norepinephrine in the synaptic cleft.[2][3]

| Receptor Subtype | Species | Assay Type | Ligand | Kᵢ (nM) | pKᵢ | IC₅₀ (nM) | Reference |

| α₂ | Human | Binding | [³H]phentolamine | [8] | |||

| α₂ₐ | Human | Binding | [³H]MK-912 | 2.25 | 8.65 | 6 | [6][9] |

| α₂ₐ | Human | Binding | [³H]RX781094 | 1.7 | 8.77 | [6][9] | |

| α₂ₐ | Human | Binding | 2.6 | 8.59 | [6][9] | ||

| α₂ₐ | Human | Binding | 55.9 | 7.25 | [6][9] | ||

| α₂ₐ | Bovine | Binding | [³H]prazosin | 2.1 | 8.68 | [6] | |

| α₂C | Human | Binding | 3.6 | [10] |

Experimental Protocols

The binding affinity of phentolamine for alpha-adrenergic receptors is primarily determined through in vitro radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a common method to characterize the interaction of a ligand with its receptor. These assays measure the amount of a radioactively labeled ligand that binds to a receptor preparation.

Objective: To determine the binding affinity (Kᵢ) of phentolamine for α₁ and α₂-adrenergic receptors.

Materials:

-

Receptor Source: Membranes from cells stably expressing specific human or rodent α₁ or α₂-adrenergic receptor subtypes (e.g., HEK293, CHO cells), or tissue homogenates from organs rich in these receptors (e.g., rat cerebral cortex, human platelets).[7][8][10]

-

Radioligands:

-

Competitor: this compound.

-

Assay Buffer: Typically a Tris-HCl buffer with physiological pH and ionic strength.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To quantify the radioactivity.

Procedure:

-

Membrane Preparation: The receptor-containing cell membranes or tissue homogenates are prepared and diluted in the assay buffer to a specific protein concentration.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (phentolamine).

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of phentolamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phentolamine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]

- 4. mims.com [mims.com]

- 5. Phentolamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Pharmacological properties of the cloned alpha 1A/D-adrenoceptor subtype are consistent with the alpha 1A-adrenoceptor characterized in rat cerebral cortex and vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for high and low affinity alpha 2-receptors. Comparison of [3H]norepinephrine and [3H]phentolamine binding to human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-2a adrenergic receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Affinities of adrenergic drugs for alpha 2-adrenoceptors in dog saphenous vein in comparison with those in rat brain or human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Phentolamine Hydrochloride: An In-depth Technical Guide to Light Sensitivity and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the light sensitivity and degradation of phentolamine hydrochloride. Phentolamine, a non-selective alpha-adrenergic antagonist, is susceptible to degradation upon exposure to light, a critical consideration for its formulation, packaging, and storage. This document synthesizes available data on its degradation kinetics, outlines relevant experimental protocols for photostability testing, and discusses the analytical methodologies for monitoring its stability.

Light Sensitivity and Degradation Kinetics

This compound exhibits significant sensitivity to ultraviolet (UV) light, leading to an accelerated rate of degradation. Studies have shown that irradiation with 254 nm UV light at a controlled temperature of 25°C can increase the degradation rate by as much as ninefold compared to samples protected from light.[1][2] The degradation process has been observed to follow apparent first-order kinetics.[1][2]

While the nine-fold increase in degradation provides a significant indicator of photosensitivity, detailed quantitative data from comprehensive kinetic studies under various light conditions remains limited in publicly available literature. Further research is required to fully characterize the quantum yield and establish a precise kinetic model that accounts for variables such as light intensity, wavelength, and the presence of photosensitizers.

Experimental Protocols for Photostability Testing

To rigorously assess the photostability of this compound, it is essential to follow established guidelines, such as those outlined by the International Council for Harmonisation (ICH) Q1B. These protocols are designed to ensure that drug substances and products are evaluated under standardized and controlled conditions.

Light Sources

For comprehensive photostability testing, a combination of light sources is recommended to cover a broad spectrum. According to ICH Q1B guidelines, the following options are typically employed:

-

Option 1: A light source designed to produce an output similar to the D65/ID65 emission standard, which mimics natural daylight.

-

Option 2: A combination of a cool white fluorescent lamp and a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm, having a maximum energy emission between 350 nm and 370 nm.

For the specific case of this compound, studies have utilized a 254 nm UV light source to induce and study its degradation.[1][2]

Exposure Levels

The ICH Q1B guideline stipulates minimum exposure levels for confirmatory photostability studies:

-

Overall illumination: Not less than 1.2 million lux hours.

-

Integrated near-ultraviolet energy: Not less than 200 watt hours per square meter.

For forced degradation studies, the duration and intensity of light exposure can be varied to achieve a target level of degradation, which is typically in the range of 5-20%. This allows for the generation of degradation products for identification and analytical method development.

Sample Preparation and Presentation

To ensure uniform exposure and minimize variability, sample preparation and presentation are critical:

-

Solid Drug Substance: A thin layer of the this compound powder should be spread in a suitable container, such as a petri dish, to ensure maximum and uniform exposure.

-

Solution State: Solutions of this compound should be prepared in a suitable solvent and placed in chemically inert and transparent containers, such as quartz cells.

-

Control Samples: A corresponding set of samples, protected from light (e.g., by wrapping in aluminum foil), should be stored under the same temperature and humidity conditions to serve as dark controls. This allows for the differentiation of photodegradation from thermal degradation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the photostability of this compound.

References

Phentolamine Hydrochloride: An In-depth Technical Guide on its Alpha-1 vs. Alpha-2 Adrenergic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentolamine hydrochloride is a potent, non-selective, and reversible antagonist of both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of its receptor selectivity, binding affinities, and the downstream signaling pathways it modulates. Detailed experimental protocols for assessing its activity are also presented to facilitate further research and drug development.

Introduction

This compound's therapeutic effects and side-effect profile are intrinsically linked to its competitive antagonism at both α1 and α2-adrenergic receptors.[1][2] Understanding its interaction with these receptor subtypes is critical for its application in treating conditions such as hypertensive emergencies and for the development of more selective adrenergic modulators.[1] This guide delves into the quantitative aspects of phentolamine's receptor binding and the functional consequences of this antagonism.

Quantitative Binding Affinity of this compound

The affinity of phentolamine for α1 and α2-adrenergic receptor subtypes has been characterized through various radioligand binding assays. The equilibrium dissociation constant (Ki) and the negative logarithm of the Ki (pKi) are key parameters for quantifying this binding affinity. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Ki (nM) | pKi | Species | Reference |

| Alpha-1 Adrenergic Receptors | |||||

| α1A | Phentolamine | 12 | 7.92 | Human | [3] |

| α1B | Phentolamine | 47.4 | 7.32 | Human | [3] |

| α1D | Phentolamine | 4.66 | 8.33 | Rat | [3] |

| Alpha-1 (non-subtype specific) | [3H]prazosin | 32.36 | 7.49 | Rat | [3] |

| Alpha-2 Adrenergic Receptors | |||||

| α2A | Phentolamine | - | 8.1 | Rat | [3] |

| α2B | Phentolamine | - | - | Human | [3] |

| α2C | Phentolamine | 8.4 | 8.08 | Human | [3] |

| Alpha-2 (non-subtype specific) | [3H]clonidine | 0.93 | 9.03 | Calf | [3] |

Signaling Pathways

Phentolamine exerts its effects by blocking the downstream signaling cascades initiated by the activation of α1 and α2-adrenergic receptors by endogenous catecholamines like norepinephrine and epinephrine.[2][4]

Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are coupled to the Gq family of G-proteins.[5] Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This cascade ultimately leads to smooth muscle contraction.[6] Phentolamine blocks these effects by preventing the initial binding of agonists to the α1 receptor.

Alpha-2 Adrenergic Receptor Signaling Pathway

Alpha-2 adrenergic receptors are coupled to the Gi family of G-proteins.[7] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Presynaptically, this results in the inhibition of norepinephrine release, creating a negative feedback loop.[2][7] Postsynaptically, it can lead to various cellular responses, including the modulation of ion channel activity. Phentolamine's antagonism at α2 receptors blocks this inhibitory feedback, which can lead to an increased release of norepinephrine.[2]

Experimental Protocols

Radioligand Binding Assay for Phentolamine

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of phentolamine for α1 and α2-adrenergic receptors.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from CHO or HEK cell lines).[8]

-

Radioligand (e.g., [3H]prazosin for α1, [3H]clonidine or [3H]rauwolscine for α2).[3][9]

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like yohimbine for α2).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor and prepare a membrane fraction through differential centrifugation.[10]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

50 µL of radioligand at a concentration near its Kd.

-

50 µL of varying concentrations of phentolamine (for competition curve) or buffer (for total binding).

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the phentolamine concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]

Functional Assay in Vascular Smooth Muscle

This protocol describes a functional assay to assess the antagonistic effect of phentolamine on norepinephrine-induced contraction of vascular smooth muscle, a process primarily mediated by α1-adrenergic receptors.

Materials:

-

Isolated vascular smooth muscle tissue (e.g., rat aortic rings).[11]

-

Krebs-Henseleit solution (physiological salt solution).

-

Norepinephrine.

-

This compound.

-

Organ bath system with force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect and prepare rings of vascular smooth muscle and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.[12]

-

Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes.

-

Viability Test: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability.

-

Control Response: Generate a cumulative concentration-response curve for norepinephrine to establish a baseline contractile response.

-

Phentolamine Incubation: Wash the tissues and incubate them with a known concentration of phentolamine for a set period (e.g., 30 minutes).

-

Antagonism Assessment: In the presence of phentolamine, repeat the cumulative concentration-response curve for norepinephrine.

-

Data Analysis: Compare the norepinephrine concentration-response curves in the absence and presence of phentolamine. A rightward shift in the curve in the presence of phentolamine indicates competitive antagonism. The degree of the shift can be used to calculate the pA2 value, a measure of antagonist potency.

Conclusion

This compound is a non-selective antagonist with high affinity for both α1 and α2-adrenergic receptor subtypes. Its pharmacological effects are a direct consequence of its ability to block the distinct signaling pathways mediated by these receptors. The provided experimental protocols offer a framework for the quantitative assessment of its binding and functional antagonism, which is essential for both basic research and the development of novel adrenergic-targeting therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]

- 3. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Norepinephrine - Wikipedia [en.wikipedia.org]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Phentolamine and rat aortic smooth muscle responsiveness to potassium chloride, isoproterenol and norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bakirkoymedj.org [bakirkoymedj.org]

Phentolamine Hydrochloride: An In-depth Technical Guide to Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular mechanisms and downstream signaling cascades affected by phentolamine hydrochloride, a non-selective alpha-adrenergic receptor antagonist.

Executive Summary

This compound is a potent, competitive, and reversible antagonist of both α1 and α2-adrenergic receptors.[1][2][3] This dual antagonism forms the basis of its primary pharmacological effect: vasodilation and a subsequent reduction in blood pressure.[4][5] Clinically, it is utilized in the management of hypertensive crises, particularly those associated with pheochromocytoma, as well as for the reversal of soft-tissue anesthesia and pharmacologically-induced mydriasis.[1][2][3] Understanding the intricate downstream signaling pathways modulated by phentolamine is crucial for elucidating its therapeutic effects and exploring new potential applications. This document details these pathways, presents relevant quantitative data, outlines key experimental methodologies, and provides visual representations of the core molecular interactions.

Core Mechanism of Action: Alpha-Adrenergic Antagonism

Phentolamine exerts its effects by competitively binding to α1 and α2-adrenergic receptors, preventing their activation by endogenous catecholamines such as norepinephrine and epinephrine.[4][6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.[7][8][9] By blocking these receptors, phentolamine effectively inhibits these downstream pathways.

Blockade of α1-Adrenergic Receptors (Gq/11 Pathway)

α1-adrenergic receptors are primarily coupled to the Gq/11 family of G-proteins.[1][8] Antagonism of these receptors by phentolamine inhibits the following cascade:

-

Inhibition of Gq/11 Activation: Phentolamine prevents the conformational change in the α1-receptor that is necessary for the activation of Gq/11 proteins.

-

Suppression of Phospholipase C (PLC): In the inactive state, Gq/11 does not activate its primary effector, phospholipase C.[10][11]

-

Reduction of IP3 and DAG: PLC is responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Phentolamine blockade prevents the formation of these second messengers.

-

Decreased Intracellular Calcium (Ca2+): IP3 typically binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. By preventing IP3 formation, phentolamine leads to lower intracellular Ca2+ concentrations.[11]

-

Inhibition of Protein Kinase C (PKC): DAG, in conjunction with Ca2+, is a key activator of Protein Kinase C. Reduced levels of these molecules prevent PKC activation.

The net physiological effect of this pathway's inhibition is the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[1][5]

Blockade of α2-Adrenergic Receptors (Gi/o Pathway)

α2-adrenergic receptors, often located on presynaptic nerve terminals, are coupled to the Gi/o family of G-proteins.[4][7] Their blockade by phentolamine reverses the typical inhibitory feedback loop for norepinephrine release.

-

Inhibition of Gi/o Activation: Phentolamine binding prevents the α2-receptor from activating its coupled Gi/o protein.

-

Disinhibition of Adenylyl Cyclase (AC): The primary role of activated Gi/o is to inhibit adenylyl cyclase. By blocking Gi/o activation, phentolamine effectively removes this inhibition (disinhibition).

-

Increased cAMP Production: With the inhibition removed, adenylyl cyclase is free to convert ATP into cyclic AMP (cAMP).

-

PKA Activation and Neurotransmitter Release: Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets involved in promoting the release of norepinephrine from the presynaptic neuron.

This presynaptic blockade results in a paradoxical increase in synaptic norepinephrine levels.[4][12] This excess norepinephrine can then stimulate β-adrenergic receptors, contributing to side effects like tachycardia.[2][13]

Other Modulated Signaling Pathways

Beyond its primary alpha-blocking activity, research suggests phentolamine interacts with other signaling molecules and ion channels.

-

Nitric Oxide Synthase (NOS): Some studies suggest that phentolamine's vasodilatory effects are partially mediated through a non-adrenergic mechanism involving the activation of nitric oxide synthase (NOS).[14] Activated NOS produces nitric oxide (NO), a potent vasodilator that activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to increased cGMP and relaxation.[15]

-

Ion Channel Modulation: Phentolamine has been shown to directly inhibit L-type calcium channels and ATP-sensitive K+ (KATP) channels in ventricular myocytes.[16][17] This activity is independent of its alpha-adrenergic antagonism and may contribute to its cardiovascular effects.

-

STAT3 and Muscle Atrophy: In models of nerve injury, phentolamine treatment has been associated with the downregulation of phosphorylated STAT3 (p-STAT3) and muscle atrophy-related genes like MuRF-1 and FoxO1/3, suggesting a role in protecting against muscle atrophy.[18]

Quantitative Data Summary

The following table summarizes quantitative data regarding phentolamine's effects on specific molecular targets and physiological responses from various studies.

| Parameter | Species/Tissue | Value | Experimental Context | Reference |

| ICa Blockade | Guinea Pig Ventricular Myocytes | 17% block at 5 µM | Patch-clamp analysis of L-type calcium currents. | [16] |

| 23% block at 25 µM | [16] | |||

| 30% block at 100 µM | [16] | |||

| IK,ATP Inhibition | Guinea Pig Ventricular Myocytes | 75% block at 100 µM | Inhibition of DNP-induced ATP-sensitive K+ currents. | [16] |

| Plasma Concentration | Human Plasma | Sufficient to occupy α1/α2 receptors | 30-40 min after oral ingestion of 40 or 80 mg. | [6] |

| EFS-Induced Relaxation | Rabbit Corpus Cavernosum | Enhanced relaxation | With 10 nM phentolamine and 30 nM sildenafil. | [19] |

Key Experimental Protocols

The study of phentolamine's signaling pathways employs a variety of established molecular and cellular biology techniques.

Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is used to measure the ion currents across the cell membrane of single cells, providing direct evidence of ion channel modulation.

Methodology:

-

Cell Preparation: Isolate single cells (e.g., ventricular myocytes) through enzymatic digestion.

-

Pipette Formation: A glass micropipette with a clean, fire-polished tip (1-2 µm diameter) is filled with a specific electrolyte solution that mimics the intracellular fluid.

-

Seal Formation: The micropipette is pressed against the membrane of a single cell, and gentle suction is applied to form a high-resistance "giga-seal" (resistance >1 GΩ).

-

Whole-Cell Configuration: A strong pulse of suction is applied to rupture the cell membrane patch under the pipette tip, allowing for electrical access to the entire cell interior.

-

Voltage Clamp: The membrane potential is held at a specific voltage by an amplifier. The current required to maintain this voltage is measured, which is equal and opposite to the current flowing through the ion channels.

-

Data Acquisition: Phentolamine is introduced into the extracellular solution, and changes in ion currents (e.g., L-type Ca2+ current) are recorded and analyzed.[16]

Western Blotting for Protein Expression and Phosphorylation

This method is used to detect and quantify specific proteins in a sample, such as the expression of α-receptors or the phosphorylation state of signaling proteins like PKA and PLC.

Methodology:

-

Tissue/Cell Lysis: Lung tissues or other relevant cells are homogenized in a lysis buffer to release proteins.[10][11]

-

Protein Quantification: The total protein concentration in the lysate is determined using a colorimetric assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-α1 receptor, anti-p-PKA).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on film or by a digital imager, revealing bands corresponding to the protein of interest. Band intensity is quantified to determine relative protein levels.[10]

Conclusion

This compound's pharmacological profile is defined by its potent, non-selective antagonism of α1 and α2-adrenergic receptors. This dual action leads to the inhibition of the Gq/11-PLC-Ca2+ pathway, causing vasodilation, and the disinhibition of the presynaptic Gi/o-cAMP pathway, resulting in increased norepinephrine release. Furthermore, emerging evidence points to its interaction with other critical signaling pathways, including nitric oxide synthase and various ion channels, which may contribute to its overall therapeutic and side-effect profile. A thorough understanding of these downstream signaling events is paramount for optimizing its clinical use and for the development of novel therapeutics targeting the adrenergic system.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phentolamine - Wikipedia [en.wikipedia.org]

- 3. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norepinephrine - Wikipedia [en.wikipedia.org]

- 8. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Effects and related mechanism of alpha-adrenergic receptor inhibitor phentolamine in a rabbit model of acute pulmonary embolism combined with shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects and related mechanism of alpha-adrenergic receptor inhibitor phentolamine in a rabbit model of acute pulmonary embolism combined with shock - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Alpha-adrenoceptor blockade by phentolamine causes beta-adrenergic vasodilation by increased catecholamine release due to presynaptic alpha-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phentolamine mesylate relaxes penile corpus cavernosum tissue by adrenergic and non-adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactome | Nitric Oxide Synthase (NOS) produces Nitric Oxide (NO) [reactome.org]

- 16. Blocking effects of phentolamine on L-type calcium current and ATP-sensitive potassium current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound - LKT Labs [lktlabs.com]

- 18. Novel roles of phentolamine in protecting axon myelination, muscle atrophy, and functional recovery following nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alpha-adrenergic receptor blockade by phentolamine increases the efficacy of vasodilators in penile corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

Phentolamine Hydrochloride's Effect on Intracellular Calcium Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanisms by which phentolamine hydrochloride modulates intracellular calcium ([Ca2+]i) levels. Phentolamine, a non-selective alpha-adrenergic antagonist, has a well-established role in the management of hypertensive crises.[1][2][3][4] However, its pharmacological profile extends beyond simple receptor antagonism, encompassing direct interactions with ion channels that are critical to cellular calcium homeostasis. Understanding these multifaceted effects is paramount for researchers investigating adrenergic signaling, scientists exploring calcium-dependent cellular processes, and professionals involved in the development of novel therapeutics. This document synthesizes key experimental findings, presents quantitative data in a structured format, details relevant methodologies, and provides visual diagrams of the core signaling pathways.

Core Mechanisms of Action on Intracellular Calcium

Phentolamine's influence on intracellular calcium is primarily twofold: a receptor-mediated pathway via its antagonism of α1-adrenergic receptors and a direct, non-receptor-mediated inhibition of specific calcium channels.

The canonical pathway for α1-adrenergic receptor activation involves a Gq protein-coupled cascade that leads to a significant increase in intracellular calcium.[5] Phentolamine competitively and reversibly blocks this pathway.[1][4][6]

-

Receptor Blockade: Phentolamine binds to α1-adrenergic receptors, preventing their activation by endogenous catecholamines like norepinephrine.[4][7]

-

Inhibition of PLC Activation: The α1-receptor is coupled to the Gq alpha subunit. When inactivated by phentolamine's blockade, the Gq protein does not activate phospholipase C (PLC).[8]

-

Suppression of IP3 Production: PLC is responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By inhibiting PLC activation, phentolamine effectively halts the production of IP3.[8]

-

Prevention of Calcium Release: IP3 typically binds to its receptors (IP3R) on the membrane of the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels.[8][9] This binding triggers the release of stored calcium from the ER into the cytosol. Phentolamine's upstream effects prevent this critical step, thereby averting the sharp rise in [Ca2+]i associated with α1-agonist stimulation.[10][11]

This mechanism is fundamental to phentolamine's vasodilatory effect, as the contraction of vascular smooth muscle is highly dependent on calcium released from intracellular stores.[12][13]

Beyond its α-adrenergic antagonism, phentolamine has been shown to directly inhibit voltage-gated calcium channels (VGCCs), specifically L-type calcium channels (ICa). This effect is independent of its action on adrenergic receptors.[14]

A study on guinea pig ventricular myocytes demonstrated that phentolamine reduces ICa in a concentration-dependent manner.[14] This inhibitory effect was not replicated by specific α1 (prazosin) or α2 (yohimbine) blockers, confirming a non-adrenergic mechanism.[14] This direct blockade of calcium entry from the extracellular space represents a significant, parallel mechanism by which phentolamine can lower intracellular calcium levels, particularly in excitable cells like cardiomyocytes.

Quantitative Data on Phentolamine's Effects

The following tables summarize key quantitative findings from experimental studies.

Table 1: Effect of Phentolamine on L-type Calcium Current (ICa) in Guinea Pig Ventricular Myocytes

| Phentolamine Concentration (μmol/L) | Mean ICa Decrease from Control (nA) | Percentage Block (%) | Statistical Significance (P-value) |

|---|---|---|---|

| 5 | 370 ± 99 to 310 ± 95 | 17 | < 0.01 |

| 25 | 230 ± 98 to 180 ± 73 | 23 | < 0.05 |

| 100 | 293 ± 66 to 206 ± 44 | 30 | < 0.01 |

Data sourced from a study utilizing whole-cell patch-clamp techniques.[14]

Table 2: Inhibitory Effect of Phentolamine on Voltage-Gated Sodium Channels (NaV)

| Channel Subtype | Cell Line | IC50 (μM) |

|---|---|---|

| NaV1.7 | HEK cells | 72 |

| NaV1.7 | CHO cells | 57 |

| NaV1.5 | CHO cells | 27 |

While not a direct effect on calcium channels, this demonstrates phentolamine's broader ion channel modulatory activity.[15]

Experimental Protocols

The data presented in this guide are derived from established biophysical and physiological techniques. Below are detailed methodologies for key experiments.

This technique is employed to measure ion currents, such as the L-type calcium current (ICa), across the membrane of a single cell.[14]

-

Cell Preparation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig). The cells are then placed in a recording chamber on the stage of an inverted microscope.

-

Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the cell's cytoplasm and containing a calcium chelator (e.g., EGTA) to buffer intracellular calcium. The external bath solution is a physiological saline solution.

-

Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -40 mV). Depolarizing voltage steps are applied to activate voltage-gated channels. The resulting ionic currents are measured by an amplifier, digitized, and recorded for analysis. Phentolamine is applied to the bath solution to observe its effect on the recorded currents.[14]

This method allows for the real-time measurement of [Ca2+]i in response to stimuli.

-

Cell Culture and Dye Loading: Adherent cells (e.g., neurons, endothelial cells, or smooth muscle cells) are cultured on glass coverslips.[9][16] The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[9][16][17] The "AM" ester group allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the active dye in the cytosol.

-

Experimental Setup: The coverslip is placed in a perfusion chamber on a fluorescence microscope. The chamber allows for the rapid exchange of extracellular solutions (e.g., adding an agonist or phentolamine).

-

Fluorescence Measurement:

-

For ratiometric dyes like Fura-2, cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm). The ratio of the fluorescence emission intensities at these two excitation wavelengths is proportional to the [Ca2+]i.[16]

-

For single-wavelength dyes like Fluo-4, cells are excited at a single wavelength (e.g., 488 nm), and the change in fluorescence intensity is monitored over time.[17]

-

-

Data Acquisition and Analysis: A camera captures the fluorescence images at set intervals. Software is used to define regions of interest (ROIs) over individual cells and plot the fluorescence ratio or intensity over time, reflecting the changes in [Ca2+]i.

Summary and Conclusion

The effect of this compound on intracellular calcium is more complex than its classification as a simple α-adrenergic antagonist would suggest. Its primary and most well-understood mechanism involves the competitive blockade of α1-adrenergic receptors, which effectively prevents agonist-induced calcium release from the endoplasmic reticulum. This action is central to its therapeutic use as a vasodilator.

However, compelling evidence reveals a secondary, non-adrenergic mechanism: the direct inhibition of L-type voltage-gated calcium channels.[14] This direct action on a key pathway for calcium influx contributes to its overall calcium-lowering effects, especially in excitable tissues. For drug development professionals and researchers, this dual mechanism underscores the importance of characterizing a compound's "off-target" or secondary effects, which can be integral to its complete pharmacological profile and may present opportunities for novel therapeutic applications. Future research should continue to explore phentolamine's interactions with other components of the calcium signaling machinery, such as store-operated calcium entry channels, to build an even more comprehensive understanding.

References

- 1. Phentolamine - Wikipedia [en.wikipedia.org]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Norepinephrine - Wikipedia [en.wikipedia.org]

- 8. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Calcium release from intracellular stores and excitation-contraction coupling in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of Alpha-1 Adrenergic Receptors Increases Cytosolic Calcium in Neurons of the Paraventricular Nucleus of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of alpha-1 adrenergic receptors increases cytosolic calcium in neurones of the paraventricular nucleus of the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence that depletion of internal calcium stores sensitive to noradrenaline elicits a contractile response dependent on extracellular calcium in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Local and cellular Ca2+ transients in smooth muscle of pressurized rat resistance arteries during myogenic and agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Blocking effects of phentolamine on L-type calcium current and ATP-sensitive potassium current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. α-Adrenoreceptor blocker phentolamine inhibits voltage-gated sodium channels via the local anaesthetic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biophysics-reports.org [biophysics-reports.org]

Methodological & Application

Phentolamine Hydrochloride In Vivo Administration in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Phentolamine Hydrochloride to rats, intended for research and preclinical drug development. Phentolamine is a non-selective alpha-adrenergic antagonist that is a valuable tool in cardiovascular and neurological research.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound administered to rats across various studies. It is crucial to note that the optimal dose can vary significantly based on the rat strain, age, weight, administration route, and the specific experimental goals.

| Administration Route | Dosage Range | Application | Reference |

| Intraperitoneal (i.p.) | 3 mg/kg | Pretreatment to reduce mortality and myocardial injury from phenylpropanolamine-induced overdose. | [1] |

| Intraperitoneal (i.p.) | 10 mg/kg | Investigation of effects on heat shock protein expression. | [2] |

| Intravenous (i.v.) | 75 mg/kg | Lethal Dose, 50% kill (LD50). | [3][4] |

| Subcutaneous (s.c.) | 275 mg/kg | Lethal Dose, 50% kill (LD50). | [3][4] |

| Oral | 1250 mg/kg | Lethal Dose, 50% kill (LD50). | [3][4][5][6][7] |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Cardiovascular Protection

This protocol is adapted from a study investigating the protective effects of phentolamine against drug-induced cardiovascular toxicity.[1]

Objective: To assess the efficacy of phentolamine in preventing acute myocardial injury.

Materials:

-

This compound

-

Sterile 0.9% saline solution

-

Male Wistar rats (or other appropriate strain)

-

Syringes (1 mL) and needles (23-25 gauge)[8]

-

Animal scale

Procedure:

-

Animal Preparation: Acclimatize male Wistar rats to the laboratory environment for at least one week prior to the experiment. Ensure free access to food and water.

-

Phentolamine Solution Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline. For a 3 mg/kg dose in a 250g rat, you would need 0.75 mg of phentolamine. The final injection volume should not exceed 10 ml/kg.[8]

-

Administration:

-

Weigh each rat to determine the precise volume of the phentolamine solution to be administered.

-

Restrain the rat securely. For intraperitoneal injections, position the rat with its head tilted slightly downwards.

-

Inject this compound solution (3 mg/kg) into the lower right quadrant of the abdomen to avoid injuring the cecum and urinary bladder.[8]

-

The control group should receive an equivalent volume of sterile saline.

-

-

Post-Administration: Twenty-five minutes after the phentolamine or saline injection, the inducing agent (in the cited study, phenylpropanolamine at 75 mg/kg, i.p.) can be administered.[1]

-

Monitoring: Observe the animals for signs of distress, and monitor relevant physiological parameters as required by the experimental design.

Visualizations

Phentolamine Mechanism of Action

Phentolamine is a non-selective alpha-adrenergic antagonist, meaning it blocks both alpha-1 and alpha-2 adrenergic receptors.[9][10][11] This blockade prevents the binding of catecholamines like norepinephrine and epinephrine, leading to its physiological effects.[9]

Caption: Mechanism of Phentolamine as an alpha-adrenergic antagonist.

Phentolamine Signaling Pathway Inhibition

By blocking alpha-adrenergic receptors, phentolamine inhibits their downstream signaling pathways. The blockade of α1-receptors inhibits the Phospholipase C (PLC) pathway, while the overall effect is a reduction in intracellular calcium, leading to smooth muscle relaxation.[12]

Caption: Phentolamine's inhibition of alpha-adrenergic signaling pathways.

Experimental Workflow for In Vivo Phentolamine Administration

The following diagram illustrates a general workflow for an in vivo experiment in rats involving phentolamine administration.

Caption: General experimental workflow for in vivo phentolamine studies in rats.

References

- 1. Phentolamine reduces myocardial injury and mortality in a rat model of phenylpropanolamine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phentolamine [drugfuture.com]

- 4. This compound | CAS#:73-05-2 | Chemsrc [chemsrc.com]

- 5. Phentolamine | C17H19N3O | CID 5775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]

- 10. Phentolamine - Wikipedia [en.wikipedia.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Effects and related mechanism of alpha-adrenergic receptor inhibitor phentolamine in a rabbit model of acute pulmonary embolism combined with shock - PMC [pmc.ncbi.nlm.nih.gov]

Phentolamine Hydrochloride in Isolated Organ Bath Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of phentolamine hydrochloride in isolated organ bath experiments. Phentolamine is a potent, reversible, non-selective alpha-adrenergic receptor antagonist, making it a valuable tool for studying the physiological roles of α-adrenoceptors in various tissues.[1][2] This document outlines its mechanism of action, key applications, detailed experimental protocols, and expected outcomes.

Mechanism of Action

Phentolamine competitively blocks both α1 and α2-adrenergic receptors. In smooth muscle tissues, particularly vascular smooth muscle, antagonism of α1-adrenoceptors prevents vasoconstriction induced by endogenous catecholamines like norepinephrine and epinephrine, leading to vasodilation. The blockade of presynaptic α2-adrenoceptors can inhibit the negative feedback loop for norepinephrine release, which may lead to an increased concentration of norepinephrine in the synaptic cleft.[2] Understanding this dual antagonism is crucial for interpreting experimental results.

Key Applications in Isolated Organ Bath Studies

-

Characterization of Adrenergic Receptors: Phentolamine is used to identify and characterize the presence and function of α-adrenoceptors in various isolated tissues, including arteries, veins, vas deferens, and bladder.

-

Investigating Vasodilatory Mechanisms: It serves as a tool to study the contribution of α-adrenergic tone to the contractile state of vascular smooth muscle and to investigate the mechanisms of other vasodilating agents.

-

Schild Analysis for Antagonist Potency: Phentolamine is often used as a reference antagonist in Schild plot analysis to determine the affinity (pA2 value) of new α-adrenoceptor antagonists.[3][4][5]

Quantitative Data: Phentolamine Potency

The potency of phentolamine can be expressed in several ways, including the half maximal inhibitory concentration (IC50), the equilibrium dissociation constant (KB), and the pA2 value derived from Schild plot analysis. The following tables summarize reported values for phentolamine in various isolated tissue preparations.

| Tissue | Species | Agonist Used | Phentolamine Potency | Reference |

| Various Smooth Muscles | Rat, Rabbit, Guinea-Pig | Adrenergic Agonists | IC50: 5 - 30 nM | [6] |

| Various Smooth Muscles | Rat, Rabbit, Guinea-Pig | Adrenergic Agonists | KB: 4 - 28 nM | [6] |

| Rabbit Corpus Cavernosum | Rabbit | Phenylephrine | pIC50: 7.44 | |

| Rat Aorta | Rat | Phenylephrine | IC50/KB ratio: 3.1 (at 27.5°C) | [6] |

| Cat Papillary Muscle | Cat | Phenylephrine | A 5 µM concentration shifted the concentration-response curve by about two log units. | [7] |

Note: IC50, KB, and pA2 values are dependent on the specific experimental conditions, including tissue type, species, temperature, and the agonist used.

Experimental Protocols

Protocol 1: General Evaluation of Phentolamine's Vasodilator Effect in Isolated Aortic Rings

This protocol describes the procedure for assessing the vasodilatory effect of phentolamine on isolated rat aortic rings pre-contracted with an α-adrenergic agonist.

1. Tissue Preparation:

- Humanely euthanize a rat and excise the thoracic aorta.

- Carefully remove adherent connective and adipose tissue in a petri dish filled with cold Krebs-Henseleit solution.

- Cut the aorta into rings of 2-3 mm in width.

- The endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick if required for the study.

2. Organ Bath Setup:

- Mount the aortic rings in an isolated organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

- Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

- Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

3. Experimental Procedure:

- After equilibration, induce a sustained contraction with an α-adrenergic agonist, typically phenylephrine (1 µM) or norepinephrine.

- Once the contraction has reached a stable plateau, add phentolamine cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).

- Record the relaxation response as a percentage of the pre-contraction induced by the agonist.

Krebs-Henseleit Solution Composition (mM):

| Component | Concentration (mM) |

| NaCl | 118.0 |

| KCl | 4.7 |

| CaCl2 | 2.5 |

| MgSO4 | 1.2 |

| NaHCO3 | 25.0 |

| KH2PO4 | 1.2 |

| Glucose | 11.1 |

The solution should be freshly prepared and continuously aerated with 95% O2 and 5% CO2 to maintain a pH of 7.4.[8]

Protocol 2: Schild Analysis for Determining the pA2 Value of Phentolamine

This protocol outlines the steps for performing a Schild analysis to quantify the competitive antagonism of phentolamine.[3][4][5]

1. Tissue Preparation and Organ Bath Setup:

- Follow the same procedure as described in Protocol 1.

2. Experimental Procedure:

- Obtain a cumulative concentration-response curve for an α-adrenergic agonist (e.g., phenylephrine) to establish a control response.

- Wash the tissue repeatedly to ensure complete removal of the agonist.

- Incubate the tissue with a fixed concentration of phentolamine (e.g., 10 nM) for a predetermined period (e.g., 30 minutes).

- In the presence of phentolamine, obtain a second cumulative concentration-response curve for the same agonist.

- Repeat the wash-out and incubation steps with at least two other increasing concentrations of phentolamine (e.g., 30 nM and 100 nM).

3. Data Analysis:

- Calculate the dose ratio (DR) for each concentration of phentolamine. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

- Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of phentolamine on the x-axis.

- The x-intercept of the linear regression line represents the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of phentolamine.

Caption: General experimental workflow for assessing phentolamine's effect in an isolated organ bath.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phentolamine - Wikipedia [en.wikipedia.org]

- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neuron.mefst.hr [neuron.mefst.hr]

- 5. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 6. The classical competitive antagonism of phentolamine on smooth muscle preparations, investigated by two procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The positive inotropic effect of phenylephrine in the presence of propranolol. Increase in time to peak force and in relaxation time without increase in c-AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. support.harvardapparatus.com [support.harvardapparatus.com]

Application Notes and Protocols for HPLC Analysis of Phentolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Phentolamine Hydrochloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for assay determination and the analysis of related substances in pharmaceutical formulations.

Introduction

This compound is a non-selective alpha-adrenergic antagonist used in the management of hypertensive emergencies and for the diagnosis of pheochromocytoma. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and safety of pharmaceutical products containing this compound. This document describes a validated stability-indicating HPLC method for its analysis.

HPLC Method for Assay and Related Substances

This section details a reversed-phase HPLC (RP-HPLC) method applicable for the determination of this compound and its potential degradation products.

Chromatographic Conditions

A summary of the HPLC system and parameters is provided in the table below.

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.05M Potassium Dihydrogen Phosphate buffer (pH 3.0 with Orthophosphoric Acid) in a gradient elution. |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 278 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | 30 minutes |

System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly. The acceptance criteria for key parameters are listed below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Experimental Protocols

Reagent and Sample Preparation

3.1.1. Buffer Preparation (0.05M Potassium Dihydrogen Phosphate, pH 3.0)

-

Weigh 6.8 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter and degas prior to use.

3.1.2. Mobile Phase Preparation

Prepare the mobile phase components (Acetonitrile and Buffer) and place them in the respective reservoirs of the HPLC system. The gradient program will mix them automatically.

3.1.3. Standard Solution Preparation (100 µg/mL)

-

Accurately weigh about 10 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a diluent (e.g., a 50:50 mixture of Acetonitrile and water).

3.1.4. Sample Solution Preparation (100 µg/mL)

-

For a formulation, take a quantity of the powdered drug product equivalent to 10 mg of this compound.

-

Transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and then dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

Application Notes and Protocols for Phentolamine Hydrochloride Vasodilation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine hydrochloride is a potent, reversible, non-selective alpha-adrenergic antagonist.[1] It induces vasodilation by blocking both α1 and α2-adrenergic receptors on vascular smooth muscle, preventing the contractile effects of endogenous catecholamines like norepinephrine and epinephrine.[2][3] This property makes phentolamine a valuable tool in pharmacological research for studying the mechanisms of vasodilation and for screening potential vasoactive compounds. These application notes provide a detailed protocol for an in vitro vasodilation assay using this compound in isolated rat aortic rings, a standard model for assessing vascular reactivity.

Mechanism of Action

This compound competitively antagonizes α1 and α2-adrenergic receptors. Blockade of α1-adrenoceptors on vascular smooth muscle cells inhibits the phospholipase C (PLC) pathway, preventing the formation of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release from the sarcoplasmic reticulum and reduced calcium influx, ultimately resulting in smooth muscle relaxation and vasodilation.[2] By also blocking presynaptic α2-adrenoceptors, phentolamine can increase the release of norepinephrine from sympathetic nerve endings; however, its postsynaptic α1-blocking action is the primary mechanism for vasodilation.[2]

Data Presentation

The vasodilatory effect of this compound is concentration-dependent. The following table summarizes representative data from studies on isolated rat aortic rings pre-contracted with an α1-adrenergic agonist, phenylephrine.

| Phentolamine HCl Concentration (M) | Mean Vasorelaxation (%) | Standard Error of the Mean (SEM) |

| 1 x 10⁻¹⁰ | ~5 | ± 0.5 |

| 1 x 10⁻⁹ | ~20 | ± 1.8 |

| 1 x 10⁻⁸ | ~45 | ± 3.2 |

| 1 x 10⁻⁷ | ~75 | ± 4.1 |

| 1 x 10⁻⁶ | ~95 | ± 2.5 |

Note: The data presented are representative values compiled from typical concentration-response curves and should be used for reference purposes. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings

This protocol describes the methodology for assessing the vasodilatory properties of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine.

Materials and Reagents:

-

This compound

-

Phenylephrine Hydrochloride

-

Krebs-Henseleit Buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

-

Male Wistar rats (250-300g)

-

Pentobarbital sodium (or other suitable anesthetic)

-

Distilled water

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Organ bath system with isometric force transducers

-

Dissection microscope and tools

-

Data acquisition system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in distilled water.

-

Prepare a stock solution of phenylephrine hydrochloride in distilled water.

-

Prepare fresh Krebs-Henseleit buffer and continuously aerate with carbogen gas. Maintain the buffer at 37°C.

-

-

Isolation of Rat Aorta:

-

Anesthetize the rat with an appropriate dose of pentobarbital sodium.

-

Perform a thoracotomy and carefully excise the thoracic aorta.

-

Immediately place the aorta in ice-cold Krebs-Henseleit buffer.

-

-

Preparation of Aortic Rings:

-

Under a dissection microscope, carefully remove adhering connective and adipose tissues from the aorta.

-

Cut the aorta into rings of approximately 3-4 mm in length.

-

For endothelium-denuded rings (optional), gently rub the intimal surface with a fine wire or forceps.

-

-

Mounting of Aortic Rings:

-

Suspend each aortic ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.

-

One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the buffer every 15-20 minutes.

-

After equilibration, induce a contraction with 60 mM KCl to check the viability of the smooth muscle. After the contraction plateaus, wash the rings with fresh buffer until the tension returns to baseline.

-

For endothelium-intact rings, assess the integrity of the endothelium by inducing a submaximal contraction with phenylephrine (e.g., 1 µM) and then adding acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium. Wash the rings thoroughly afterward.

-

-

Vasodilation Assay:

-

Induce a stable, submaximal contraction in the aortic rings with an EC₈₀ concentration of phenylephrine (typically around 1 µM).

-

Once the contraction has reached a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the changes in isometric tension using a data acquisition system.

-

-

Data Analysis:

-

Express the relaxation induced by phentolamine as a percentage of the maximal contraction induced by phenylephrine.

-

Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the phentolamine concentration.

-

Calculate the EC₅₀ (the concentration of phentolamine that produces 50% of the maximal relaxation) from the concentration-response curve.

-

Mandatory Visualizations

Caption: Experimental workflow for the in vitro vasodilation assay.

Caption: Phentolamine's mechanism of vasodilation.

References

- 1. Evidence for the existence of vascular alpha 2-adrenergic receptors in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of signal transduction during alpha 2-adrenergic receptor-mediated contraction of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

Application Notes and Protocols for In Vivo Blood Pressure Measurement Using Phentolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phentolamine hydrochloride is a potent, non-selective alpha-adrenergic receptor antagonist used in research to investigate the role of the sympathetic nervous system in regulating blood pressure.[1][2][3] By blocking both α1 and α2-adrenergic receptors, phentolamine induces vasodilation and a subsequent decrease in peripheral vascular resistance, leading to a reduction in blood pressure.[1][4] These application notes provide detailed protocols for utilizing this compound to measure in vivo blood pressure in rodent models, a critical assay in cardiovascular research and drug development.

Mechanism of Action

Phentolamine competitively blocks α1 and α2-adrenergic receptors. Blockade of α1-adrenergic receptors on vascular smooth muscle cells leads to vasodilation and a decrease in blood pressure.[1] The blockade of presynaptic α2-adrenergic receptors, which normally inhibit norepinephrine release, can result in a reflex increase in heart rate and cardiac output.[1][5]

Signaling Pathway of this compound

Caption: Phentolamine blocks α1 and α2-adrenergic receptors.

Experimental Protocols

In Vivo Blood Pressure Measurement in Anesthetized Rodents

This protocol describes the invasive measurement of arterial blood pressure in anesthetized rats following the administration of this compound.

Materials:

-

This compound

-

Saline (0.9% NaCl)

-

Anesthetic agent (e.g., Urethane or Pentobarbital)

-

Adult Wistar or Sprague-Dawley rats

-

Surgical instruments for cannulation

-

Pressure transducer and data acquisition system

-

PE-50 tubing

-

Heparinized saline (e.g., 10-20 IU/mL)

Experimental Workflow:

Caption: Workflow for in vivo blood pressure measurement.

Procedure:

-

Animal Preparation: Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane at 1.2 g/kg, intraperitoneally).[6] Ensure a stable plane of anesthesia is achieved by monitoring reflexes.

-

Surgical Cannulation:

-

Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

-

Carefully dissect the left common carotid artery and cannulate it with a PE-50 catheter filled with heparinized saline. This catheter will be connected to a pressure transducer to record arterial blood pressure.[6][7]

-

Cannulate the right jugular vein with another PE-50 catheter for intravenous drug administration.[6]

-

-

Blood Pressure Recording:

-

Connect the carotid artery catheter to the pressure transducer, which is linked to a data acquisition system.

-

Allow the animal's blood pressure to stabilize for a period of 20-30 minutes to obtain a steady baseline reading.

-

-

Phentolamine Administration:

-

Prepare a stock solution of this compound in sterile saline.

-

Administer the desired dose of phentolamine intravenously through the jugular vein catheter. A range of doses can be tested to establish a dose-response relationship.

-

-

Data Acquisition and Analysis:

-

Continuously record the mean arterial pressure (MAP), systolic pressure, and diastolic pressure before, during, and after phentolamine administration.

-

Analyze the data to determine the magnitude and duration of the hypotensive effect.

-

Data Presentation

The following tables summarize expected quantitative data from in vivo studies with phentolamine.

Table 1: Effect of Phentolamine on Systolic Blood Pressure in Normal Rats

| Treatment | Administration Route | Dose | Animal Model | Change in Systolic Blood Pressure (ΔSBP) | Reference |

| Phentolamine | Intravenous | Not Specified | Normal Rats | -18.7 mmHg | [8] |

| Phentolamine | Intravenous | Not Specified | Normal Rats | -16.4 mmHg | [8] |

| Phentolamine | Intravenous | Not Specified | Normal Rats | -19.7 mmHg | [8] |

| Phentolamine | Intravenous | Not Specified | Normal Rats | -25.7 mmHg | [8] |

Table 2: Hemodynamic Effects of Phentolamine in a Rabbit Model of Acute Pulmonary Embolism

| Treatment | Administration Route | Dose | Animal Model | Key Hemodynamic Effects | Reference |

| Phentolamine | Intra-pulmonary artery | 0.4 mg/kg | Rabbit | Reduced mean arterial pressure, improved pulmonary blood flow | [9] |

Logical Relationship of Phentolamine's Action

Caption: Logical flow of phentolamine's effects.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the alpha-adrenergic regulation of blood pressure. The protocols and data presented here provide a framework for researchers to design and execute in vivo experiments to assess the cardiovascular effects of this compound. Proper surgical technique and careful data acquisition are crucial for obtaining reliable and reproducible results.

References

- 1. Phentolamine - Wikipedia [en.wikipedia.org]